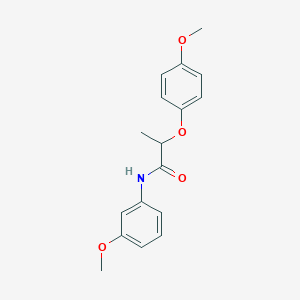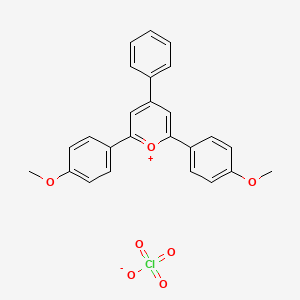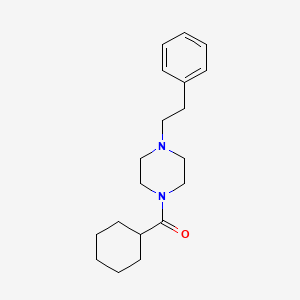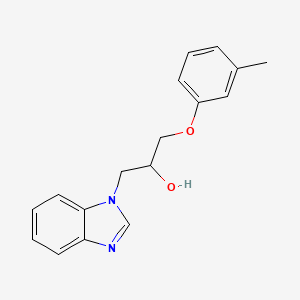
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide activates PPARδ, a nuclear receptor that regulates various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation. Activation of PPARδ by 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved lipid and glucose metabolism and reduced adiposity. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, reduced adiposity, and improved cardiovascular function. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties and has been shown to reduce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential use in cancer treatment. Moreover, there is a need for further studies on the safety and toxicity of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxyphenol with 3-methoxybenzylamine to form 2-(3-methoxyphenyl)ethylamine, which is then reacted with 4-chlorobutyryl chloride to form the intermediate 4-chlorobutyryl-2-(3-methoxyphenyl)ethylamine. Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid to form 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPNRHIFLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)


![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219735.png)
![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)